molecular formula C11H12FNO3 B11123584 4-[(4-Fluorobenzyl)amino]-4-oxobutanoic acid

4-[(4-Fluorobenzyl)amino]-4-oxobutanoic acid

Cat. No.: B11123584
M. Wt: 225.22 g/mol
InChI Key: YLYOXEZXNYUXJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Fluorobenzyl)amino]-4-oxobutanoic acid is an organic compound with the molecular formula C11H12FNO3 This compound is characterized by the presence of a fluorobenzyl group attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorobenzyl)amino]-4-oxobutanoic acid typically involves the reaction of 4-fluorobenzylamine with succinic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Fluorobenzylamine+Succinic anhydride4-[(4-Fluorobenzyl)amino]-4-oxobutanoic acid\text{4-Fluorobenzylamine} + \text{Succinic anhydride} \rightarrow \text{this compound} 4-Fluorobenzylamine+Succinic anhydride→4-[(4-Fluorobenzyl)amino]-4-oxobutanoic acid

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorobenzyl)amino]-4-oxobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-[(4-Fluorobenzyl)amino]-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorobenzyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Fluorobenzyl)amino]benzoic acid
  • 2-(4-Fluorobenzoyl)benzoic acid

Uniqueness

4-[(4-Fluorobenzyl)amino]-4-oxobutanoic acid is unique due to its specific structural features, such as the presence of both a fluorobenzyl group and a ketone functional group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12FNO3

Molecular Weight

225.22 g/mol

IUPAC Name

4-[(4-fluorophenyl)methylamino]-4-oxobutanoic acid

InChI

InChI=1S/C11H12FNO3/c12-9-3-1-8(2-4-9)7-13-10(14)5-6-11(15)16/h1-4H,5-7H2,(H,13,14)(H,15,16)

InChI Key

YLYOXEZXNYUXJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCC(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.